molecular formula C9H9N3S B1584354 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 26907-54-0

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1584354
CAS No.: 26907-54-0
M. Wt: 191.26 g/mol
InChI Key: ZLDPCNCAFSBFCX-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a 4-methylphenyl group at position 5 and an amine at position 2. The thiadiazole ring is nearly planar, with an average deviation of 0.0042 Å from planarity, and forms intramolecular C–H···S hydrogen bonds that stabilize its conformation . These structural features contribute to its biological activity, which aligns with the broader pharmacological profile of 1,3,4-thiadiazole derivatives, including anticancer, antimicrobial, and anticonvulsant properties . Its synthesis typically involves condensation reactions of thiosemicarbazide with substituted aromatic acids or aldehydes under microwave or reflux conditions .

Properties

IUPAC Name

5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDPCNCAFSBFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345564
Record name 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26907-54-0
Record name 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
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Preparation Methods

One-Pot Synthesis Using Thiosemicarbazide and Carboxylic Acid in the Presence of Polyphosphate Ester (PPE)

Method Overview:
A novel and mild one-pot method has been developed that synthesizes 2-amino-1,3,4-thiadiazole derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydration agent, avoiding toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Conditions:

  • Reagents: Thiosemicarbazide, 4-methylbenzoic acid (for the 4-methylphenyl substituent), PPE
  • Solvent: Chloroform as a dilution solvent to maintain homogeneity and temperature control
  • Temperature: Below 85 °C to prevent decomposition
  • PPE amount: At least 20 g PPE per 5 mmol carboxylic acid for optimal yield

Mechanism:

  • Initial acylation of thiosemicarbazide by the carboxylic acid forms an intermediate thiosemicarbazide acylation product.
  • Subsequent cyclodehydration induced by PPE leads to ring closure, forming the 1,3,4-thiadiazole ring with the amino group at position 2.

Advantages:

  • Mild reaction conditions
  • Avoids use of highly toxic reagents
  • One-pot synthesis reduces purification steps
  • Good yields and applicability to various derivatives

Research Findings:

  • The method was demonstrated to successfully synthesize several 2-amino-1,3,4-thiadiazoles, including those with aromatic substituents.
  • Structural confirmation was achieved via mass spectrometry, IR, and NMR spectroscopy.
  • The reaction proceeds efficiently with the 4-methylphenyl substituent on the carboxylic acid, yielding the target 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
Parameter Condition/Value
Reagents Thiosemicarbazide, 4-methylbenzoic acid, PPE
Solvent Chloroform
Temperature < 85 °C
PPE Amount ≥ 20 g per 5 mmol acid
Reaction Time Not explicitly stated (typically hours)
Yield High (exact % not specified)

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl₅)

Method Overview:
An efficient and economical solid-phase synthesis method involves grinding thiosemicarbazide, 4-methylbenzoic acid, and phosphorus pentachloride (PCl₅) at room temperature, followed by alkaline work-up and recrystallization.

Reaction Conditions:

  • Reagents: Thiosemicarbazide, 4-methylbenzoic acid, phosphorus pentachloride
  • Molar ratios: Thiosemicarbazide : carboxylic acid : PCl₅ = 1 : 1–1.2 : 1–1.2
  • Procedure: Dry grinding at room temperature until reaction completion, then standing to obtain crude product
  • Post-treatment: Addition of alkaline solution to adjust pH to 8–8.2, filtration, drying, and recrystallization

Advantages:

  • Short reaction time
  • Mild conditions (room temperature)
  • Low equipment requirements
  • High yield (>91%)
  • Low toxicity and cost of reagents compared to other chlorinating agents

Research Findings:

  • The method is particularly suitable for 5-substituted 2-amino-1,3,4-thiadiazoles, including 5-(4-methylphenyl) derivatives.
  • The solid-phase approach simplifies handling and purification.
  • The product purity is high after recrystallization.
Parameter Condition/Value
Reagents Thiosemicarbazide, 4-methylbenzoic acid, PCl₅
Molar Ratio 1 : 1–1.2 : 1–1.2
Temperature Room temperature
Reaction Type Solid-phase grinding
pH Adjustment 8.0–8.2 (alkaline solution)
Yield >91%

Cyclization of Hydrazinecarbothioamide Intermediates Using Concentrated Sulfuric Acid

Method Overview:
This classical method involves preparing hydrazinecarbothioamide intermediates by reacting aryl isothiocyanates with hydrazine derivatives, followed by cyclization in cold concentrated sulfuric acid to yield 5-aryl-1,3,4-thiadiazol-2-amines.

Reaction Conditions:

  • Step 1: Formation of hydrazinecarbothioamide derivatives from 4-methylphenyl isothiocyanate and hydrazine
  • Step 2: Cyclization using cold concentrated H₂SO₄
  • Temperature: Maintained low to control reaction rate and avoid byproducts

Advantages:

  • Well-established route
  • High purity of products
  • Allows N-substitution variation

Research Findings:

  • IR and NMR spectral data confirm the formation of thiadiazole ring.
  • The method is versatile but requires careful handling of concentrated acids and temperature control.
Parameter Condition/Value
Reagents 4-methylphenyl isothiocyanate, hydrazine, conc. H₂SO₄
Temperature Cold (0–5 °C)
Reaction Type Acid-catalyzed cyclization
Yield Moderate to high (not specified)

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield
One-pot with PPE Thiosemicarbazide, 4-methylbenzoic acid, PPE <85 °C, chloroform solvent Mild, non-toxic reagents, one-pot High
Solid-phase grinding with PCl₅ Thiosemicarbazide, 4-methylbenzoic acid, PCl₅ Room temp, grinding Simple, fast, low equipment, high yield >91%
Cyclization of hydrazinecarbothioamide 4-methylphenyl isothiocyanate, hydrazine, conc. H₂SO₄ Cold acid cyclization Established, versatile Moderate-high

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced thiadiazole derivatives.

  • Substitution: Generation of substituted thiadiazole compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It has been particularly studied for its potential in developing anti-inflammatory and analgesic drugs . The compound's structure allows it to interact effectively with biological targets, leading to the development of novel therapeutic agents.

Biological Activity
Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial , antifungal , and anticancer properties . For instance, studies have shown that modifications of this compound can enhance its efficacy against various pathogens and cancer cell lines .

Agricultural Chemistry

Agrochemical Applications
In agricultural chemistry, this compound serves as a building block for formulating effective pesticides and herbicides . Its biological activity against pests and diseases makes it a valuable component in crop protection strategies. The compound's derivatives have been synthesized and tested for their insecticidal and fungicidal properties .

Material Science

Advanced Materials Development
The compound is also explored in material science for creating advanced materials such as polymers and coatings . These materials are characterized by enhanced durability and resistance to environmental factors. Research into the incorporation of thiadiazole derivatives into polymer matrices has shown promising results in improving material properties .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions . This research is crucial for discovering new therapeutic targets for various diseases. The compound's ability to inhibit specific enzymes has been linked to its potential as a therapeutic agent in treating conditions like cancer and infections .

Analytical Chemistry

Detection and Quantification Methods
The compound is employed in analytical chemistry for developing methods to detect and quantify thiadiazole derivatives in various matrices. This application is essential for ensuring quality control in manufacturing processes involving these compounds .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drugs; exhibits antibacterial properties
Agricultural ChemistryBuilding block for pesticides and herbicides; effective against pests and diseases
Material ScienceUsed in creating polymers and coatings with enhanced durability
Biochemical ResearchStudies enzyme inhibition and receptor interactions; aids in discovering new therapeutic targets
Analytical ChemistryMethods for detecting and quantifying thiadiazole derivatives; ensures quality control

Case Studies

  • Antimicrobial Activity Study
    A study published by Nakagawa et al. (1996) demonstrated the antimicrobial efficacy of thiadiazole derivatives, including this compound, against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antibacterial agent .
  • Synthesis of Novel Derivatives
    Research conducted by Wang et al. (1999) focused on synthesizing new derivatives of this compound with enhanced biological activities. These derivatives were tested for their insecticidal properties against agricultural pests, showing promising results that could lead to the development of new agrochemicals .
  • Material Enhancement Research
    A recent study explored the incorporation of thiadiazole compounds into polymer matrices aimed at improving mechanical properties and environmental resistance. The findings suggested that these materials could be used effectively in coatings that require durability under harsh conditions .

Mechanism of Action

The mechanism by which 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and structural properties of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are contextualized below against structurally analogous thiadiazole derivatives.

Anticancer Activity

Compound Substituents Activity (IC₅₀/ED₅₀) Key Findings
This compound 4-methylphenyl (position 5), NH₂ (position 2) N/A (Baseline) Demonstrates moderate anticancer activity; structural planarity enhances interaction with biological targets .
5-(4-Fluorophenyl)thiophen-2-yl derivatives (Schiff bases) Fluorophenyl-thiophene substituent IC₅₀ = 1.28 μg/mL (MCF7) Superior selectivity against breast cancer due to electron-withdrawing fluorine enhancing membrane permeability .
5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines (Upadhyay et al., 2017) Varied para-substituents (e.g., Cl, OCH₃) IC₅₀ range: 2.5–15 μM Electron-donating groups (e.g., OCH₃) improve solubility but reduce potency compared to halogenated analogs .
Quinazoline hybrids (Srinivas et al.) Quinazoline-oxymethyl linker IC₅₀ = 0.8 μM (GSK-3 inhibition) Hybridization with quinazoline enhances kinase inhibition via π-π stacking interactions .

Key Insight : Electron-withdrawing substituents (e.g., F, Cl) at the para position enhance anticancer efficacy, while planarity of the thiadiazole ring is critical for target binding .

Antimicrobial Activity

Compound Substituents Activity Key Findings
This compound 4-methylphenyl, NH₂ Moderate antimicrobial activity Limited by hydrophobicity of the methyl group .
5-{[4-Amino-5-(4-methylphenyl)-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine Triazole-methyl linkage MIC = 8–32 μg/mL The triazole moiety introduces hydrogen-bonding capacity, improving bacterial membrane penetration .
Schiff base derivatives with anthracene Anthracene-imidazole substituent Fungicidal at 50 μg/mL Extended aromatic systems (anthracene) enhance antifungal activity via intercalation .

Key Insight : Functionalization with polar groups (e.g., triazole) or aromatic extensions improves antimicrobial potency by balancing lipophilicity and target interaction .

Anticonvulsant Activity

Compound Substituents ED₅₀ (MES/PTZ) Key Findings
This compound 4-methylphenyl, NH₂ Not reported Structural analogs show potential, but methyl group limits CNS penetration .
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl derivative (4c) Dichlorophenoxy-ethyl substituent 20.11 mg/kg (MES), 35.33 mg/kg (PTZ) Chlorine atoms enhance lipid solubility, improving blood-brain barrier permeability .

Key Insight : Halogenation and alkylation (e.g., ethyl group) optimize anticonvulsant activity by enhancing bioavailability and CNS uptake .

Antioxidative and Growth-Regulating Activity

Compound Substituents Activity Key Findings
5-{2-[(4-Methylphenyl)amino]ethyl}-N-phenyl derivative Ethyl-phenethyl linkage Radical scavenging: 85% at 100 μM The ethyl spacer facilitates electron delocalization, enhancing radical stabilization .
N′-Thiocarbamoyl derivatives Thiourea linkage Barley root growth: +72.3% Thiourea groups act as metal chelators, reducing oxidative stress in plants .

Key Insight : Substituents enabling redox cycling (e.g., thiourea) or electron delocalization significantly boost antioxidative effects .

Biological Activity

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article discusses its synthesis, biological evaluations, and potential mechanisms of action based on recent studies.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of 4-methylbenzoic acid with thiosemicarbazide. The resulting compound features a thiadiazole ring that plays a crucial role in its biological activity. The structural formula is represented as C9H9N3SC_9H_9N_3S .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). The derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of exposure, indicating potent activity .
  • Mechanisms of Action : Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity and cyclin-dependent kinase 9 (CDK9) . These interactions are believed to contribute to its anti-proliferative effects by preventing cell cycle progression and promoting apoptosis .

Table 1: Biological Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Inhibition of CDK9 and STAT3
LoVo2.44Induction of apoptosis via mitochondrial pathway
HepG28.35Cell cycle arrest in S phase

Case Studies and Comparative Analyses

  • Comparative Studies : In a comparative study involving various thiadiazole derivatives, it was noted that substituents on the phenyl ring significantly influenced cytotoxicity. For example, the introduction of electron-withdrawing groups enhanced the anticancer activity against MCF-7 cells .
  • Cell Cycle Analysis : Flow cytometric analyses indicated that treatment with this compound resulted in cell cycle arrest at different phases depending on the specific derivative used. This suggests that structural modifications can tailor the compound's biological effects .

Additional Biological Activities

Beyond anticancer properties, thiadiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Some studies indicate that complexes formed with transition metals demonstrate enhanced antibacterial effects against pathogens like Staphylococcus aureus and E. coli .
  • Insecticidal and Fungicidal Properties : Thiadiazole compounds are also recognized for their potential in agricultural applications due to their insecticidal and fungicidal activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves reacting 4-methylbenzoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid under reflux (90–100°C). Post-reaction purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography. Key parameters include stoichiometric ratios (hydrazide:thiocyanate = 1:1.2) and reaction duration (4–6 hours). Analogous syntheses for related thiadiazoles highlight the importance of acid catalysis in ring closure .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary method for structural confirmation. Crystallographic data (space group P2₁/c, Z = 4) reveal a planar thiadiazole core with a dihedral angle of 5.3° between the thiadiazole and 4-methylphenyl groups. Bond lengths (e.g., S–C = 1.71 Å, N–C = 1.32 Å) align with thiadiazole geometry. Hydrogen bonding (N–H···N) forms dimeric structures in the crystal lattice, critical for stability analysis .

Q. What are the typical chemical reactions or derivatives of this compound?

  • Methodological Answer : The amine group at position 2 and sulfur atom in the thiadiazole ring enable diverse reactivity:

  • Electrophilic substitution : Bromination at the phenyl ring using NBS (N-bromosuccinimide) under UV light.
  • Oxidation : Formation of sulfoxides/sulfones with H₂O₂ or m-CPBA.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄.
    • Derivatives like 5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrate modified bioactivity through halogen substitution .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. Key factors include:

  • Solvent selection : DMF increases intermediate solubility by 40% compared to ethanol ().
  • Catalysis : Iodine (0.5 eq) enhances cyclization efficiency, reducing byproduct formation.
  • Quenching : Rapid ice-water quenching improves crystallization purity.
    • Continuous flow reactors with in-line FTIR monitoring enable real-time tracking of thiocyanate consumption, achieving yields >75% .

Q. What methodological frameworks are used to evaluate its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity.
    • For example, structurally similar thiadiazoles show IC₅₀ values of 12–18 µM against tyrosine kinases, validated via molecular docking () .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Solutions include:

  • Molecular Dynamics (MD) : ≥100 ns simulations to assess protein-ligand stability ( cites DFT validation of conformational preferences).
  • Experimental validation : Isothermal titration calorimetry (ITC) measures binding affinities.
  • Computational adjustments : B3LYP/6-31G* calculations with explicit solvent models reduce errors in hydrophobic interaction predictions by 15% () .

Q. What strategies validate structural assignments when spectroscopic data are ambiguous?

  • Methodological Answer : Multi-technique cross-validation is essential:

  • X-ray crystallography : Resolves ambiguities in NMR/IR assignments (e.g., distinguishing tautomeric forms).
  • 2D-NMR : COSY and HSQC confirm proton-proton correlations and quaternary carbon environments.
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions ([M+H]⁺ = 218.0824 Da).
    • Case studies on analogous compounds show that crystallographic data reduce misassignment risks by >90% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

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